![molecular formula C19H20N6OS B245905 3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245905.png)
3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the modulation of various signaling pathways in the body. This compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, this compound has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in scientific research. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been found to modulate the levels of various cytokines and growth factors in the body, which are involved in the regulation of the immune response and cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its ability to modulate various signaling pathways in the body, making it a versatile tool for studying the mechanisms of various diseases. Additionally, the synthesis of this compound is relatively straightforward, making it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety profile.
Orientations Futures
There are several future directions for the research of 3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the development of new drugs based on the structure of this compound for the treatment of various diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo. Furthermore, the potential use of this compound as a tool for studying the mechanisms of various diseases should be explored, as it has been found to modulate various signaling pathways in the body. Finally, the potential for the development of new synthetic methods for the preparation of this compound should be investigated, as this could lead to more efficient and cost-effective production methods.
Méthodes De Synthèse
The synthesis of 3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process that includes the reaction of various reagents under specific conditions. Several methods have been reported for the synthesis of this compound, including the use of microwave irradiation and solvent-free conditions.
Applications De Recherche Scientifique
The potential therapeutic applications of 3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in scientific research. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a promising candidate for the development of new drugs.
Propriétés
Formule moléculaire |
C19H20N6OS |
|---|---|
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H20N6OS/c1-12(2)10-14-11-16(21-20-14)18-22-23-19-25(18)24-17(27-19)9-6-13-4-7-15(26-3)8-5-13/h4-9,11-12H,10H2,1-3H3,(H,20,21)/b9-6+ |
Clé InChI |
KRBRGNBRZLUWGX-RMKNXTFCSA-N |
SMILES isomérique |
CC(C)CC1=CC(=NN1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=C(C=C4)OC |
SMILES |
CC(C)CC1=CC(=NN1)C2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)OC |
SMILES canonique |
CC(C)CC1=CC(=NN1)C2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



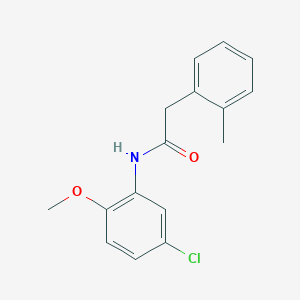


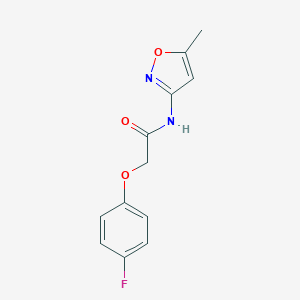
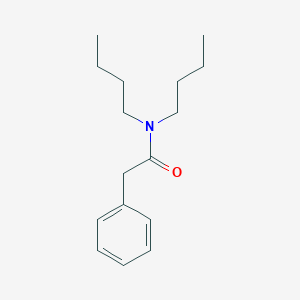
![4-[(2-furylmethyl)amino]-2H-chromen-2-one](/img/structure/B245839.png)

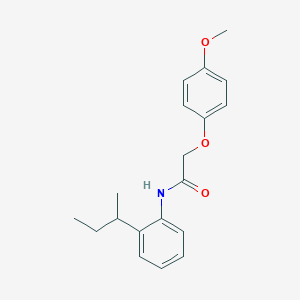

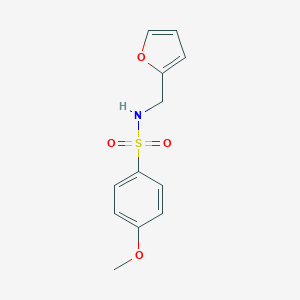
![(6E)-3-[(3,4-dimethoxyphenyl)methyl]-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245855.png)
![(6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245856.png)
![(6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245857.png)
![4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B245898.png)